Telatinib (BAY 57-9352) is a potent, orally available, small-molecule tyrosine kinase inhibitor. [] It acts as a multi-targeted inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs) -2 and -3, platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit. [, , , ] In scientific research, Telatinib serves as a valuable tool for studying angiogenesis, tumor growth, and drug resistance mechanisms. [, , ] It acts as an antagonist of ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance in cancer cells. [] This property makes it particularly relevant for investigating novel strategies to overcome chemoresistance in various cancers. []
Telatinib primarily exerts its effects by binding to and inhibiting the kinase activity of VEGFRs -2 and -3, PDGFRβ, and c-Kit. [, , , ] These receptors play crucial roles in tumor angiogenesis and cellular proliferation. [, ] By inhibiting their activity, Telatinib disrupts downstream signaling pathways involved in these processes. [, , ]
Furthermore, Telatinib exhibits the ability to modulate the expression levels of certain genes involved in angiogenesis and tumor growth. [, , ] This modulation further contributes to its anti-tumor effects. For instance, in pseudomyogenic hemangioendothelioma cells, Telatinib specifically affects PDGFRA, FLT1, and FLT4 signaling while downregulating SERPINE1 expression, thereby impacting the self-regulation of the fusion gene responsible for this tumor type. []
Telatinib has been extensively studied for its potential as an anticancer agent in various preclinical and clinical settings. [, , , , , , , , , , , , , , ] It has shown promising anti-tumor activity against a range of solid tumors, including colorectal carcinoma, [] breast cancer, [] pancreatic cancer, [] non-small cell lung cancer, [] pseudomyogenic hemangioendothelioma, [] and gastric cancer. [, , , ]
Telatinib's potent anti-angiogenic properties make it a valuable tool for studying the process of blood vessel formation in both physiological and pathological conditions. [, ] By inhibiting VEGFR signaling, Telatinib disrupts the formation of new blood vessels, which are essential for tumor growth and metastasis. [, , ]
Telatinib has demonstrated the ability to reverse chemotherapeutic multidrug resistance mediated by the ABCG2 efflux transporter. [, ] This finding highlights its potential application in developing strategies to overcome drug resistance, a major obstacle in cancer treatment. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6